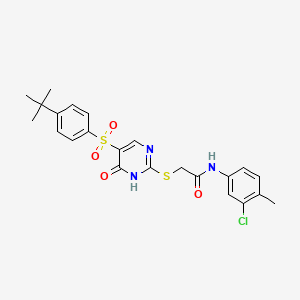
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is quite a tongue-twister, but we can refer to it as “Compound X” for simplicity.
- Compound X belongs to the class of organic molecules known as acetamides. It contains a complex arrangement of functional groups, including a sulfonyl group, a thioether, and a chloro-substituted phenyl ring.
- While its exact applications and properties may not be widely known, it has garnered interest due to its intriguing structure and potential biological activities.
Preparation Methods
Reaction Conditions: These would depend on the specific synthetic strategy chosen. Common techniques include condensation reactions, cyclizations, and functional group transformations.
Industrial Production: As of now, industrial-scale production methods remain undisclosed. It’s possible that Compound X is synthesized in specialized laboratories rather than large-scale facilities.
Chemical Reactions Analysis
Reactivity: Compound X likely undergoes various chemical reactions due to its diverse functional groups.
Common Reagents and Conditions:
Major Products: These would depend on the specific reaction conditions. Potential products include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Chemistry: Researchers might explore Compound X’s reactivity, stability, and novel reactions.
Biology: Investigating its interactions with biological macromolecules (enzymes, receptors) could reveal potential therapeutic applications.
Medicine: Although speculative, Compound X might exhibit pharmacological effects (e.g., anti-inflammatory, antimicrobial, or antitumor properties).
Industry: Its unique structure could inspire new materials or catalysts.
Mechanism of Action
- Unfortunately, detailed information about Compound X’s mechanism of action is scarce. its sulfonyl group suggests potential interactions with proteins or enzymes.
- Further studies are needed to elucidate its targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While Compound X is relatively unique, we can compare it to other sulfonyl-containing compounds, such as sulfonamides or sulfonylureas.
Uniqueness: Compound X’s combination of functional groups sets it apart, making it an intriguing subject for further investigation.
Remember that Compound X remains an enigma, and ongoing research may shed more light on its properties and applications
Properties
Molecular Formula |
C23H24ClN3O4S2 |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24ClN3O4S2/c1-14-5-8-16(11-18(14)24)26-20(28)13-32-22-25-12-19(21(29)27-22)33(30,31)17-9-6-15(7-10-17)23(2,3)4/h5-12H,13H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI Key |
XEQMIJANJXPRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















